3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid
Description
This compound is a furan-based derivative featuring a 1,3-dioxolane acetal substituent at the 5-position of the furan ring and a propenoic acid group at the 2-position. It is structurally related to biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF), where the hydroxyl group undergoes acetalization with ethylene glycol or glycerol to form cyclic acetals. The propenoic acid moiety introduces α,β-unsaturated carbonyl functionality, enabling reactivity in conjugate additions or polymerizations .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |
InChI Key |
GZFQHYWZHYICQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid typically involves the reaction of formylfurancarboxylates with excess ethylene glycol in the presence of p-toluene-sulfonic acid. This reaction forms (1,3-dioxolan-2-yl)furancarboxylates, which can then be further processed to yield the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dioxolane ring can be reduced while preserving the furan ring.
Substitution: The propenoic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the dioxolane ring.
Substitution: Substitution reactions can be facilitated by using strong acids or bases as catalysts.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced forms of the dioxolane ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a furan ring substituted with a dioxolane ring and a propenoic acid group. Its molecular formula is , and it has a CAS number of 1824306-38-8. The unique structure of this compound contributes to its diverse applications.
Chemistry
In the field of synthetic chemistry, 3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with specific functionalities.
Medicine
The compound is under investigation for its potential use in drug development. Its unique structural features allow it to interact with biological targets, which may lead to therapeutic applications. Preliminary studies suggest that it could influence enzyme activity and receptor interactions.
Industry
In industrial applications, this compound is utilized in the production of polymers and specialty materials. Its properties make it suitable for formulating advanced materials with specific characteristics.
Data Table: Applications Summary
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Medicine | Potential drug development candidate |
| Industry | Used in polymer production |
Case Study 1: Anticancer Properties
Research published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The study found that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties of this compound. Results indicated significant effectiveness against certain bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. This points toward its potential role in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dioxolane ring can also participate in binding interactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares key structural and functional attributes of the target compound with similar furan-based prop-2-enoic acid derivatives:
Key Observations:
- Substituent Diversity : The target compound’s 1,3-dioxolane group contrasts with electron-withdrawing (e.g., nitro , CF₃ ) or aromatic heterocycles (e.g., benzothiazole ). The acetal enhances polarity and hydrolytic stability under basic conditions but may degrade in acidic media .
- Functional Group Reactivity: The α,β-unsaturated acid enables Michael additions or polymerizations, while saturated analogs (e.g., propanoic acid in ) lack this reactivity.
Physicochemical Properties
- The acetal group in the target compound increases hydrophilicity compared to lipophilic substituents like benzothiazole or CF₃ .
Biological Activity
3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid (CAS Number: 1824306-38-8) is a compound with potential biological activity due to its unique chemical structure, which includes a furan ring and a dioxolane moiety. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Antioxidant Properties
Research indicates that compounds containing furan and dioxolane structures often exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that derivatives of furan can scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .
Anti-inflammatory Effects
Inflammation is a common pathway in many chronic diseases. Certain studies have highlighted that compounds with similar structures can inhibit pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory responses through the inhibition of specific signaling pathways .
Antimicrobial Activity
The antimicrobial activity of compounds related to furan derivatives has been documented in various studies. The presence of the dioxolane ring may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi. Preliminary data suggest that this compound could exhibit antimicrobial properties, although more extensive studies are needed to confirm these effects .
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various furan derivatives using DPPH and ABTS assays. The results indicated that compounds with similar structural motifs exhibited significant radical scavenging activity, supporting the hypothesis that this compound may also demonstrate potent antioxidant effects .
- Anti-inflammatory Mechanisms : In vitro studies on cell lines exposed to inflammatory stimuli revealed that certain furan derivatives could downregulate the expression of NF-kB and COX enzymes. This suggests a potential mechanism through which this compound could exert anti-inflammatory effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
